Cas no 2227875-50-3 (rac-(1R,3S)-3-(3,5-difluorophenyl)-2,2-dimethylcyclopropan-1-amine)
rac-(1R,3S)-3-(3,5-difluorophenyl)-2,2-dimethylcyclopropan-1-amine Chemical and Physical Properties
Names and Identifiers
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- rac-(1R,3S)-3-(3,5-difluorophenyl)-2,2-dimethylcyclopropan-1-amine
- EN300-1803744
- 2227875-50-3
-
- Inchi: 1S/C11H13F2N/c1-11(2)9(10(11)14)6-3-7(12)5-8(13)4-6/h3-5,9-10H,14H2,1-2H3/t9-,10-/m0/s1
- InChI Key: QNTONGPYMGTWOZ-UWVGGRQHSA-N
- SMILES: FC1C=C(C=C(C=1)[C@H]1[C@@H](C1(C)C)N)F
Computed Properties
- Exact Mass: 197.10160574g/mol
- Monoisotopic Mass: 197.10160574g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 219
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 26Ų
rac-(1R,3S)-3-(3,5-difluorophenyl)-2,2-dimethylcyclopropan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1803744-0.05g |
rac-(1R,3S)-3-(3,5-difluorophenyl)-2,2-dimethylcyclopropan-1-amine |
2227875-50-3 | 0.05g |
$1200.0 | 2023-09-19 | ||
| Enamine | EN300-1803744-0.1g |
rac-(1R,3S)-3-(3,5-difluorophenyl)-2,2-dimethylcyclopropan-1-amine |
2227875-50-3 | 0.1g |
$1257.0 | 2023-09-19 | ||
| Enamine | EN300-1803744-0.25g |
rac-(1R,3S)-3-(3,5-difluorophenyl)-2,2-dimethylcyclopropan-1-amine |
2227875-50-3 | 0.25g |
$1315.0 | 2023-09-19 | ||
| Enamine | EN300-1803744-0.5g |
rac-(1R,3S)-3-(3,5-difluorophenyl)-2,2-dimethylcyclopropan-1-amine |
2227875-50-3 | 0.5g |
$1372.0 | 2023-09-19 | ||
| Enamine | EN300-1803744-1.0g |
rac-(1R,3S)-3-(3,5-difluorophenyl)-2,2-dimethylcyclopropan-1-amine |
2227875-50-3 | 1g |
$1429.0 | 2023-06-02 | ||
| Enamine | EN300-1803744-2.5g |
rac-(1R,3S)-3-(3,5-difluorophenyl)-2,2-dimethylcyclopropan-1-amine |
2227875-50-3 | 2.5g |
$2800.0 | 2023-09-19 | ||
| Enamine | EN300-1803744-5.0g |
rac-(1R,3S)-3-(3,5-difluorophenyl)-2,2-dimethylcyclopropan-1-amine |
2227875-50-3 | 5g |
$4143.0 | 2023-06-02 | ||
| Enamine | EN300-1803744-10.0g |
rac-(1R,3S)-3-(3,5-difluorophenyl)-2,2-dimethylcyclopropan-1-amine |
2227875-50-3 | 10g |
$6144.0 | 2023-06-02 | ||
| Enamine | EN300-1803744-1g |
rac-(1R,3S)-3-(3,5-difluorophenyl)-2,2-dimethylcyclopropan-1-amine |
2227875-50-3 | 1g |
$1429.0 | 2023-09-19 | ||
| Enamine | EN300-1803744-5g |
rac-(1R,3S)-3-(3,5-difluorophenyl)-2,2-dimethylcyclopropan-1-amine |
2227875-50-3 | 5g |
$4143.0 | 2023-09-19 |
rac-(1R,3S)-3-(3,5-difluorophenyl)-2,2-dimethylcyclopropan-1-amine Related Literature
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
Additional information on rac-(1R,3S)-3-(3,5-difluorophenyl)-2,2-dimethylcyclopropan-1-amine
Introduction to rac-(1R,3S)-3-(3,5-difluorophenyl)-2,2-dimethylcyclopropan-1-amine (CAS No. 2227875-50-3)
rac-(1R,3S)-3-(3,5-difluorophenyl)-2,2-dimethylcyclopropan-1-amine (CAS No. 2227875-50-3) is a chiral compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a cyclopropane ring and a 3,5-difluorophenyl substituent. These features contribute to its potential biological activities and make it a valuable candidate for various applications in drug discovery and development.
The cyclopropane ring in the structure of rac-(1R,3S)-3-(3,5-difluorophenyl)-2,2-dimethylcyclopropan-1-amine imparts rigidity and conformational constraints, which can influence the compound's interactions with biological targets. The presence of the 3,5-difluorophenyl group adds further complexity and can enhance the compound's pharmacological properties by modulating its binding affinity and selectivity.
Recent studies have explored the potential of rac-(1R,3S)-3-(3,5-difluorophenyl)-2,2-dimethylcyclopropan-1-amine in various therapeutic areas. One notable application is in the field of neuroscience, where this compound has shown promise as a modulator of neurotransmitter systems. Research has indicated that it can interact with specific receptors involved in mood regulation and cognitive function, making it a potential candidate for the treatment of neurological disorders such as depression and anxiety.
In addition to its neuropharmacological properties, rac-(1R,3S)-3-(3,5-difluorophenyl)-2,2-dimethylcyclopropan-1-amine has also been investigated for its anti-inflammatory effects. Studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in cellular models. These findings suggest that it may have therapeutic potential in the management of inflammatory diseases such as arthritis and inflammatory bowel disease.
The chiral nature of rac-(1R,3S)-3-(3,5-difluorophenyl)-2,2-dimethylcyclopropan-1-amine is another important aspect that has been studied extensively. Chirality can significantly impact the pharmacokinetics and pharmacodynamics of a compound, and understanding the differences between enantiomers is crucial for optimizing drug efficacy and safety. Recent advancements in chiral separation techniques have enabled researchers to isolate and characterize individual enantiomers of this compound, providing valuable insights into their distinct biological activities.
From a synthetic perspective, the preparation of rac-(1R,3S)-3-(3,5-difluorophenyl)-2,2-dimethylcyclopropan-1-amine involves several key steps. The synthesis typically begins with the formation of a cyclopropane derivative through a [1+2] cycloaddition reaction. Subsequent functionalization steps are then employed to introduce the 3,5-difluorophenyl substituent and other necessary moieties. The use of advanced synthetic methods and catalysts has facilitated the efficient production of this compound on both laboratory and industrial scales.
The safety profile of rac-(1R,3S)-3-(3,5-difluorophenyl)-2,2-dimethylcyclopropan-1-amine is an important consideration in its development as a pharmaceutical agent. Preclinical studies have shown that this compound exhibits low toxicity and favorable pharmacokinetic properties. However, further research is needed to fully evaluate its safety in humans. Clinical trials are currently underway to assess the efficacy and safety of this compound in various therapeutic indications.
In conclusion, rac-(1R,3S)-3-(3,5-difluorophenyl)-2,2-dimethylcyclopropan-1-amine (CAS No. 2227875-50-3) represents an intriguing molecule with diverse biological activities and potential therapeutic applications. Its unique structural features and chiral nature make it a valuable candidate for further investigation in medicinal chemistry and drug development. As research continues to advance our understanding of this compound's properties and mechanisms of action, it holds promise for contributing to the treatment of various medical conditions.
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